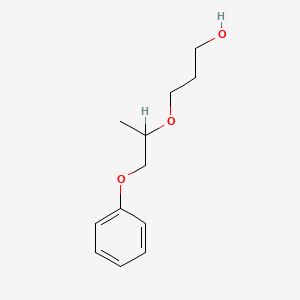

(Methyl-2-phenoxyethoxy)propanol

Description

Contextualization within Glycol Ether Chemistry

Glycol ethers are a diverse class of organic solvents derived from ethylene (B1197577) glycol or propylene (B89431) glycol. wikipedia.org They are characterized by the presence of both ether and alcohol functional groups within the same molecule, a feature that grants them versatile solvency for a wide range of substances. atamanchemicals.com This dual nature allows them to be miscible with both water and many organic solvents. who.intalliancechemical.com

The glycol ether family is broadly divided into two main categories: the E-series, derived from ethylene oxide, and the P-series, derived from propylene oxide. wikipedia.orgglycol-ethers.eu (Methyl-2-phenoxyethoxy)propanol falls within the P-series of glycol ethers, which are often utilized in applications such as cleaners, degreasers, and coatings. wikipedia.orgatamanchemicals.com P-series glycol ethers are noted for providing good solvency for a variety of resins, including epoxies, polyesters, and polyurethanes. glycol-ethers.eu The synthesis of such compounds typically involves reacting propylene oxide with an alcohol, in this case, a phenoxyethanol (B1677644) derivative, which can be catalyzed to favor the formation of specific isomers. acs.org

Significance of the Compound's Molecular Architecture in Research

The chemical behavior and utility of this compound are directly linked to its distinct molecular structure. The molecule consists of a propanol (B110389) backbone, a phenoxy group, and ether linkages, all of which contribute to its physical and chemical properties. lookchem.com

Propanol Group: The terminal propanol group (-C3H6OH) contains a hydroxyl (-OH) group, classifying the compound as an alcohol. This functional group is a primary site for chemical reactions such as esterification and oxidation and contributes to the compound's solubility in polar solvents like water. evitachem.com

Phenoxy Group: The phenoxy group (C6H5O-), consisting of a phenyl ring attached to an oxygen atom, introduces an aromatic character to the molecule. This feature enhances its solvency for organic materials and its compatibility with various resins and polymers. lookchem.com

Ether Linkages: The ether linkages (-O-) within the molecule provide chemical stability and influence its solvent properties, allowing it to dissolve both polar and non-polar substances effectively. atamanchemicals.comalliancechemical.com This amphipathic nature is a hallmark of glycol ethers. atamanchemicals.com

This combination of functional groups results in a high boiling point and a slow evaporation rate, making it suitable for applications where long-lasting solvent action is required. atamanchemicals.comwho.int

Overview of Academic Research Trajectories

Research involving this compound and related propylene glycol phenyl ethers has explored their utility in several domains. A primary application is its use as a chemical intermediate for the synthesis of more complex molecules, leveraging the reactivity of its hydroxyl group. lookchem.com

In materials science, it is investigated as a component in the formulation of polymers and coatings. lookchem.com Glycol ethers, in general, are valued as coalescing aids in water-based paints, where they facilitate the formation of a uniform and durable film as the paint dries. who.intglycol-ethers.eu The specific structure of this compound makes it compatible with a wide array of resins used in advanced coatings. lookchem.comglycol-ethers.eu

Furthermore, the compound serves as a research tool for studying chemical properties and molecular interactions. lookchem.com Academic studies on propylene glycol phenyl ethers have detailed their synthesis methods and the influence of catalysts on the resulting isomeric products. For instance, alkaline catalysts typically yield secondary alcohols, while acid catalysts produce a mixture of primary and secondary alcohols. acs.org This foundational research is critical for controlling the synthesis process to produce compounds with desired properties for specific applications. The compound is also used as a solvent for inks and as a carrier for textile dyes. oecd.org

Below is a table summarizing some of the known physical and chemical properties of this compound.

Table of Mentioned Compounds

Established Synthetic Pathways

The creation of this compound relies on fundamental organic reactions that form ether linkages. These methods involve the strategic combination of precursors containing the phenoxyethoxy and the methyl-propanol structural units.

Base-Catalyzed Etherification of Phenol (B47542) and Ethylene Oxide Derivatives

The most direct and industrially significant route to this compound involves the base-catalyzed reaction of 2-phenoxyethanol (B1175444) with propylene oxide. researchgate.netresearchgate.net This is a nucleophilic ring-opening reaction.

Reaction Mechanism:

Deprotonation: A basic catalyst, typically an alkali metal hydroxide (B78521) like potassium hydroxide (KOH) or sodium hydroxide (NaOH), deprotonates the hydroxyl group of 2-phenoxyethanol to form a more nucleophilic alkoxide ion. researchgate.netyoutube.com

Nucleophilic Attack: The resulting 2-phenoxyethoxide anion attacks one of the carbon atoms of the propylene oxide's epoxide ring. Due to steric hindrance from the methyl group, the attack predominantly occurs at the less substituted carbon atom. tandfonline.com

Ring-Opening: This attack leads to the opening of the epoxide ring and the formation of a new alkoxide intermediate.

Protonation: The intermediate is subsequently protonated by a proton source (like the starting alcohol) to yield the final this compound product and regenerate the catalyst.

This pathway primarily yields the 1-(2-phenoxyethoxy)-2-propanol isomer. tandfonline.com The reaction is typically performed in semi-batch or continuous flow reactors. researchgate.net

Alkylation Reactions Involving Propanol Moieties

This approach can be viewed as the alkylation of the 2-phenoxyethanol molecule with a propylene-containing electrophile. The reaction with propylene oxide, as described above, is the most common example of this type of alkylation. The alcohol (2-phenoxyethanol) acts as a nucleophile that alkylates the propylene oxide. A wide variety of catalysts, including acidic, basic, and neutral species, can be employed for this process. google.comjustia.com

Williamson Ether Synthesis Analogues

The Williamson ether synthesis offers a classic and versatile method for preparing ethers, including asymmetrical ethers like this compound. wikipedia.orggold-chemistry.org This SN2 reaction involves an alkoxide nucleophile reacting with a primary alkyl halide. wikipedia.orgmasterorganicchemistry.com

Two potential retrosynthetic pathways exist for this compound using this method:

Pathway A: Reaction of sodium 2-phenoxyethoxide with a propylene halohydrin (e.g., 1-chloro-2-propanol).

Step 1: 2-phenoxyethanol is deprotonated with a strong base, such as sodium hydride (NaH), to form sodium 2-phenoxyethoxide. youtube.com

Step 2: The alkoxide then displaces the chloride ion from 1-chloro-2-propanol (B90593) in an SN2 reaction to form the ether linkage.

Pathway B: Reaction of a sodium salt of a propanediol derivative with a 2-phenoxyethyl halide. This is generally less favorable because the leaving group would be on the phenoxyethanol moiety.

The Williamson synthesis is particularly useful in laboratory settings for creating specific isomers, although industrial processes often favor the more direct propylene oxide addition route. wikipedia.org

Catalytic Approaches in Synthesis

The choice of catalyst is crucial in the synthesis of glycol ethers, as it influences reaction rate, selectivity, and product distribution. acs.org Both homogeneous and heterogeneous catalysts are employed in the production of this compound.

Homogeneous Catalysis

Homogeneous catalysts are dissolved in the reaction medium, leading to high activity and selectivity.

Base Catalysis: Alkali metal hydroxides (NaOH, KOH) and alkoxides are the most common homogeneous catalysts for the propoxylation of alcohols. researchgate.netgoogle.comjustia.com They generally lead to a broader molecular weight distribution of products. researchgate.netacs.org The reaction mechanism proceeds as described in section 2.1.1.

Acid Catalysis: Strong acids like sulfuric acid (H₂SO₄), boric acid, and Lewis acids (e.g., BF₃, SbCl₄) can also catalyze the ring-opening of propylene oxide by the alcohol. google.comjustia.commasterorganicchemistry.com The mechanism differs from base catalysis:

The acid protonates the oxygen atom of the epoxide ring, making it more susceptible to nucleophilic attack.

The alcohol (2-phenoxyethanol) then attacks one of the ring carbons. Acid catalysis can sometimes lead to a narrower product distribution but may also promote the formation of byproducts like dioxanes. acs.orgmasterorganicchemistry.com

| Catalyst Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Basic | KOH, NaOH, Alkoxides | High activity, cost-effective. google.comjustia.com | Broader product distribution, difficult to separate from product. researchgate.netacs.org |

| Acidic | H₂SO₄, BF₃, H₃PO₄ | Can provide narrower product distribution. acs.org | Corrosion issues, potential for more byproducts. masterorganicchemistry.commdpi.com |

Heterogeneous Catalysis (e.g., Zeolites, Modified Metal Oxides)

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst in a liquid reaction mixture. Their primary advantage is the ease of separation from the product, which simplifies purification and allows for catalyst reuse. tandfonline.commdpi.com

Zeolites: These are crystalline aluminosilicates with well-defined pore structures. They can be tailored to have acidic or basic properties. researchgate.netmdpi.com For glycol ether synthesis, basic zeolites have been explored to overcome the separation and corrosion problems associated with liquid catalysts. tandfonline.com For example, MCM-41 has been shown to be an effective catalyst for the reaction of methanol (B129727) with propylene oxide, yielding the primary ether product with high selectivity. tandfonline.comresearchgate.net

Modified Metal Oxides: Solid bases like modified metal oxides (e.g., Al₂O₃-MgO/Fe₃O₄) have been used to catalyze the reaction between phenol and propylene oxide. sigmaaldrich.com These catalysts offer good activity and can often be separated magnetically. sigmaaldrich.com Other solid base catalysts include anionic double hydroxide clays. tandfonline.com Acidic solid catalysts, such as ion-exchange resins (e.g., Amberlyst-15) and sulfated metal oxides (e.g., SO₄²⁻/TiO₂), are also effective and offer benefits like reduced corrosivity and easy separation. mdpi.com

| Catalyst | Type | Reactants | Key Findings |

|---|---|---|---|

| MCM-41 | Mesoporous Silica (Zeolite-like) | Methanol + Propylene Oxide | Efficient and reusable, high yield and selectivity to the primary ether. tandfonline.comresearchgate.net |

| Al₂O₃-MgO/Fe₃O₄ | Modified Metal Oxide | Phenol + Propylene Oxide | Effective for synthesizing 1-phenoxy-2-propanol (B149627). sigmaaldrich.com |

| Amberlyst-15 | Ion-Exchange Resin | Propylene Glycol Methyl Ether + Acetic Acid | Stable solid acid catalyst, simplifies purification processes. mdpi.com |

| Al-TS-1 | Modified Titanium Silicalite | Propylene + H₂O₂ + Methanol | Bifunctional catalyst for one-pot synthesis of propylene glycol methyl ether. rsc.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(1-phenoxypropan-2-yloxy)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-11(14-9-5-8-13)10-15-12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGMRWDYHWJNAQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC=C1)OCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Propanol, 1(or 2)-(methyl-2-phenoxyethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

51730-94-0 | |

| Record name | Propanol, 1(or 2)-(methyl-2-phenoxyethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (methyl-2-phenoxyethoxy)propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Mechanisms of Methyl 2 Phenoxyethoxy Propanol

Oxidative Pathways

The presence of a secondary hydroxyl group and ether linkages in (Methyl-2-phenoxyethoxy)propanol makes it susceptible to oxidative transformations. These pathways are crucial in both synthetic applications and potential environmental degradation processes.

Formation of Carbonyl Derivatives (Aldehydes/Ketones)

The secondary alcohol functionality of this compound can be readily oxidized to form a ketone derivative. This is a common and predictable reaction for secondary alcohols. rutgers.edulibretexts.org The oxidation typically involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the adjacent carbon atom.

The expected product of this oxidation is (Methyl-2-phenoxyethoxy)propanone. This transformation can be achieved using various oxidizing agents commonly employed in organic synthesis.

Table 1: Representative Oxidation of this compound to its Carbonyl Derivative

| Reactant | Oxidizing Agent | Product | General Conditions |

| This compound | Chromic acid (H₂CrO₄) | (Methyl-2-phenoxyethoxy)propanone | Acidic conditions, heat |

| This compound | Pyridinium chlorochromate (PCC) | (Methyl-2-phenoxyethoxy)propanone | Anhydrous solvent (e.g., dichloromethane) |

| This compound | Sodium hypochlorite (B82951) (NaOCl) | (Methyl-2-phenoxyethoxy)propanone | In the presence of a catalyst (e.g., TEMPO) |

Research on the metabolism of structurally similar compounds, such as propylene (B89431) glycol phenyl ether, has shown the formation of an oxidized propanone metabolite, which supports the likelihood of this oxidative pathway. oecd.org The mechanism of oxidation with an agent like chromic acid involves the formation of a chromate (B82759) ester intermediate, followed by an elimination step that yields the ketone. rutgers.edu

Hydroxyl Radical Induced Reactions

In atmospheric and aqueous environments, this compound can react with hydroxyl radicals (•OH). These highly reactive species are key initiators of the degradation of many organic compounds. nih.govrsc.org The reaction of hydroxyl radicals with glycol ethers predominantly proceeds via hydrogen atom abstraction. nih.gov

For this compound, there are several potential sites for hydrogen abstraction. The most likely sites are the carbon atoms adjacent to the ether oxygen atoms and the carbon atom bearing the hydroxyl group, as these C-H bonds are generally weaker. The reaction initiates a cascade of further reactions, often leading to the fragmentation of the molecule.

Studies on similar glycol ethers have determined the rate constants for their reaction with hydroxyl radicals. For example, the rate constant for the gas-phase reaction of the OH radical with 1-butoxy-2-propanol (B1222761) is 3.76 ± 0.54 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 296 K. nih.gov While a specific rate constant for this compound is not available, it is expected to be of a similar order of magnitude.

The subsequent reactions of the resulting alkyl radicals in the presence of oxygen lead to the formation of peroxy radicals, which can then undergo further transformations to yield a variety of smaller carbonyl compounds and other oxygenated products.

Reduction Pathways

The reduction of this compound can theoretically proceed via two main routes: the reduction of the secondary alcohol and the cleavage of the ether linkages.

Conversion to Corresponding Alcohol Derivatives

The direct reduction of the secondary alcohol group in this compound to a methylene (B1212753) group is a challenging transformation as the hydroxyl group is a poor leaving group. rutgers.edu However, it can be achieved indirectly. The hydroxyl group can first be converted into a better leaving group, such as a tosylate, which can then be reduced using a hydride source like lithium aluminum hydride (LiAlH₄).

Alternatively, direct reduction of secondary alcohols to alkanes can be achieved under specific conditions using reagents like chlorodiphenylsilane with a catalytic amount of indium trichloride.

Substitution Reactions

The hydroxyl group of this compound is a key site for nucleophilic substitution reactions, allowing for the synthesis of a variety of derivatives.

Nucleophilic Substitution at the Hydroxyl Group

The hydroxyl group itself is a poor leaving group (OH⁻). Therefore, to facilitate nucleophilic substitution, it must first be activated. This can be achieved by protonation in the presence of a strong acid, which converts the hydroxyl group into a much better leaving group, water (H₂O).

A classic and highly versatile method for forming ethers from alcohols is the Williamson ether synthesis. libretexts.orgmasterorganicchemistry.com This Sₙ2 reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide ion, which then displaces a halide from an alkyl halide. To synthesize an ether derivative from this compound, it would first be treated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide could then react with an alkyl halide (e.g., methyl iodide) to yield the ether product.

Table 2: Illustrative Williamson Ether Synthesis Starting from this compound

| Reactant 1 | Reagent 1 | Intermediate | Reactant 2 | Product |

| This compound | Sodium Hydride (NaH) | (Methyl-2-phenoxyethoxy)propoxide | Methyl Iodide (CH₃I) | 1-(Methyl-2-phenoxyethoxy)-2-methoxypropane |

| This compound | Potassium Hydride (KH) | (Methyl-2-phenoxyethoxy)propoxide | Ethyl Bromide (CH₃CH₂Br) | 1-(Methyl-2-phenoxyethoxy)-2-ethoxypropane |

Note: This table illustrates the general principle of the Williamson ether synthesis applied to this compound. The feasibility and yield of these specific reactions would depend on experimental conditions.

The success of the Williamson ether synthesis is generally highest with primary alkyl halides, as secondary and tertiary halides are more prone to undergo elimination reactions in the presence of a strong base like an alkoxide. masterorganicchemistry.com

Electrophilic Aromatic Substitution

The phenoxy group in this compound significantly influences the reactivity of the benzene (B151609) ring towards electrophilic aromatic substitution (EAS). The oxygen atom of the ether linkage, directly attached to the aromatic ring, possesses lone pairs of electrons that can be delocalized into the π-system of the ring. This resonance effect increases the electron density of the aromatic ring, making it more nucleophilic and thus more susceptible to attack by electrophiles compared to unsubstituted benzene.

The delocalization of the oxygen's lone pairs results in an increased electron density at the ortho and para positions relative to the ether linkage. Consequently, the (Methyl-2-phenoxyethoxy)propyl group acts as an ortho, para-director, meaning that incoming electrophiles will preferentially substitute at these positions.

While specific experimental data for electrophilic aromatic substitution reactions on this compound are not extensively documented in publicly available literature, the expected reactivity can be inferred from the behavior of analogous aryl ethers, such as propylene glycol phenyl ether (PPh). Metabolic studies of PPh have shown that ring hydroxylation, a biological equivalent of an electrophilic substitution reaction, occurs.

Typical electrophilic aromatic substitution reactions that this compound is expected to undergo include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The general conditions and expected major products for these reactions are outlined below.

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Typical Catalyst | Predicted Major Products |

| Nitration | HNO₃ | H₂SO₄ | 2-Nitro-(methyl-2-phenoxyethoxy)propanol and 4-Nitro-(methyl-2-phenoxyethoxy)propanol |

| Halogenation (Bromination) | Br₂ | FeBr₃ or no catalyst (due to activated ring) | 2-Bromo-(methyl-2-phenoxyethoxy)propanol and 4-Bromo-(methyl-2-phenoxyethoxy)propanol |

| Sulfonation | Fuming H₂SO₄ | - | 2-(this compound)sulfonic acid and 4-(this compound)sulfonic acid |

| Friedel-Crafts Acylation | RCOCl | AlCl₃ | 2-Acyl-(methyl-2-phenoxyethoxy)propanol and 4-Acyl-(methyl-2-phenoxyethoxy)propanol |

| Friedel-Crafts Alkylation | RCl | AlCl₃ | 2-Alkyl-(methyl-2-phenoxyethoxy)propanol and 4-Alkyl-(methyl-2-phenoxyethoxy)propanol (Potential for polyalkylation and rearrangements) |

Note: The product distribution between ortho and para isomers is influenced by steric hindrance from the bulky (methyl-2-phenoxyethoxy)propyl side chain, which may favor the formation of the para isomer.

Other Reactive Transformations and Side Reactions

Beyond the reactions involving the aromatic ring, this compound can undergo transformations at its ether linkages and the secondary alcohol group. These reactions can occur under various conditions and may sometimes proceed as side reactions during other synthetic manipulations.

Ether Cleavage: The ether bonds in this compound are generally stable but can be cleaved under harsh conditions, typically in the presence of strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). The cleavage of the aryl ether linkage (phenyl-O) would yield phenol (B47542) and a halogenated derivative of the side chain. The cleavage of the aliphatic ether linkage would result in the formation of 1-phenoxy-2-propanol (B149627) and a halogenated propanol (B110389). The susceptibility of each ether bond to cleavage depends on the specific reaction conditions and the nature of the attacking nucleophile. Metabolic studies on the related compound, propylene glycol phenyl ether (PPh), have demonstrated that O-dealkylation, a form of ether cleavage, is a significant metabolic pathway, yielding phenol and propylene glycol.

Oxidation: The secondary alcohol group in this compound can be oxidized to a ketone using common oxidizing agents. The specific product would be (Methyl-2-phenoxyethoxy)propanone. Further oxidation under more vigorous conditions could potentially lead to the cleavage of the carbon-carbon bonds or the ether linkages. Decomposition of propylene glycol phenyl ether at elevated temperatures in the presence of air can produce aldehydes, ketones, and organic acids.

**Table 2: Potential Reactive

Structure Activity Relationship Sar and Structural Analogue Studies

Conformational Analysis and Stereochemical Considerations

(Methyl-2-phenoxyethoxy)propanol, with the chemical structure 3-(1-phenoxypropan-2-yloxy)propan-1-ol, possesses a chiral center at the second carbon of the propane (B168953) chain. uni.lu This carbon is bonded to four different groups: a methyl group, a hydrogen atom, a phenoxy group, and an ethoxy-propanol group. Consequently, the compound can exist as two distinct stereoisomers (enantiomers), designated as (R)- and (S)-isomers. The specific stereochemistry can be crucial in biological systems where interactions with chiral receptors or enzymes are involved. Studies on similar phenoxypropanolamine derivatives have shown that different enantiomers can exhibit varied binding affinities and functional activities. nih.gov

The molecule's conformation is determined by the rotation around its numerous single bonds (C-C and C-O). The flexibility of the ethoxy and propanol (B110389) chains allows the molecule to adopt various spatial arrangements. The most stable conformations will be those that minimize steric hindrance between the bulky phenyl group, the methyl group, and the rest of the aliphatic chain. The interactions between the lone pairs of the ether oxygen atoms and the hydroxyl group can also lead to specific preferred conformations through intramolecular hydrogen bonding, influencing the compound's physical properties and reactivity.

Impact of Functional Group Modifications on Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by its hydroxyl (-OH) group and the aromatic phenoxy group.

Hydroxyl Group: As a primary alcohol, the terminal -OH group is a key site for chemical reactions. Like other glycol ethers containing a hydroxyl group, it can undergo esterification with carboxylic acids or their derivatives and etherification with organic halides. sigmaaldrich.cn Modifying this group, for instance by converting it into an ester or an ether, would eliminate its ability to act as a hydrogen bond donor, which would significantly alter its solubility, viscosity, and boiling point. nih.gov

Phenoxy Group: The aromatic ring is susceptible to electrophilic aromatic substitution (EAS). The ether oxygen attached to the ring is an activating group and an ortho, para-director. numberanalytics.comquora.com This means it donates electron density to the aromatic ring, making it more reactive towards electrophiles than benzene (B151609) itself, and directs incoming substituents to the positions ortho and para to the ether linkage. quora.comlibretexts.org The reactivity of the ring can be further tuned by adding other substituents.

The ether linkages within the molecule are generally stable but can be cleaved under harsh acidic conditions. The reactivity of functional groups is known to be influenced by the rest of the molecule through electronic and steric effects. researchgate.net

Comparative Studies with Structurally Similar Glycol Ethers and Phenoxypropanols

This compound belongs to the P-series of glycol ethers, which are based on propylene (B89431) oxide. publications.gc.ca Its properties can be understood by comparing it to other glycol ethers and phenoxypropanols.

The length and branching of the alkyl chains in glycol ethers significantly affect their physical and chemical properties.

Chain Length: Increasing the length of the alkyl chain in a glycol ether generally leads to higher lipophilicity (oil solubility) and a decrease in water solubility. sigmaaldrich.cnncert.nic.in This also results in a higher boiling point, viscosity, and surface tension, while vapor pressure decreases. nih.gov For example, Hexyl CELLOSOLVE™, with a longer alkyl chain than Butyl CELLOSOLVE™, has more limited water solubility. sigmaaldrich.cn In the context of this compound, extending the propanol or ethoxy chain would be expected to follow these trends. Studies on other organic molecules confirm that elongating alkyl chains can significantly impact physical properties where intermolecular forces are important. nih.govnih.gov

Branching: The methyl group on the propane chain introduces branching. Branching in an alkyl chain can lower the melting point compared to a straight-chain isomer due to less efficient packing in the solid state. It can also introduce steric hindrance, potentially slowing down reactions at nearby functional groups. researchgate.net The toxicity profiles of glycol ethers can also be affected by their structure; historically, ethylene-based (E-series) glycol ethers have been found to be more toxic than propylene-based (P-series) analogues. researchgate.net

| Glycol Ether Series | Increasing Alkyl Chain Length | Effect on Property |

|---|---|---|

| General Glycol Ethers | More Carbon Atoms | ▲ Boiling Point |

| ▲ Viscosity | ||

| ▼ Water Solubility | ||

| ▼ Vapor Pressure |

Substituents on the phenyl ring can dramatically alter the reactivity of the phenoxy group. numberanalytics.com These effects are critical in directing the outcomes of chemical syntheses involving this part of the molecule.

Electron-Donating Groups (EDGs): Groups like alkyl (-R), hydroxyl (-OH), and alkoxy (-OR) donate electron density to the aromatic ring, increasing its reactivity towards electrophilic substitution. They are known as activating groups and direct new substituents to the ortho and para positions. libretexts.orglibretexts.org

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), carbonyl (-C=O), and trifluoromethyl (-CF₃) pull electron density from the ring. libretexts.org This deactivates the ring, making it less reactive in electrophilic substitutions. These groups primarily direct incoming electrophiles to the meta position. Halogens are an exception; they are deactivating due to their inductive effect but are still ortho, para-directors because of their resonance effect. libretexts.org

In studies of other phenoxy-containing compounds, the nature of substituents on the aromatic ring has been shown to be a determining factor for biological activity. mdpi.com

| Substituent Type | Example Groups | Effect on Ring Reactivity (EAS) | Directing Influence |

|---|---|---|---|

| Activating (Electron-Donating) | -OH, -OR, -NH₂, -R (alkyl) | Increase | Ortho, Para |

| Deactivating (Electron-Withdrawing) | -NO₂, -SO₃H, -CN, -C=O, -CF₃ | Decrease | Meta |

| Deactivating (Halogens) | -F, -Cl, -Br, -I | Decrease | Ortho, Para |

Molecular and Cellular Interaction Studies of Methyl 2 Phenoxyethoxy Propanol

Interaction with Biomolecular Targets (e.g., Proteins, Enzymes)

The structure of (Methyl-2-phenoxyethoxy)propanol, which features a phenyl ring, ether linkages, a hydroxyl group, and alkyl components, suggests the potential for several types of non-covalent interactions with biomolecular targets like proteins and enzymes. lookchem.com These interactions are fundamental to the biological activity of many molecules.

π-π Stacking Interactions

The presence of a phenyl group in this compound indicates a potential for engaging in π-π stacking interactions. This type of interaction is a significant force in the association of aromatic rings in biological systems, including the stacking of nucleobases in DNA and the folding of proteins containing aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. encyclopedia.pubnih.gov The electron-rich π-system of the phenyl ring can interact with the aromatic rings of amino acid side chains within a protein's structure. The strength and geometry of these interactions can be influenced by the presence and position of substituents on the aromatic ring. encyclopedia.pubnih.gov While direct evidence for this compound is lacking, the principle of π-π stacking is a well-established mechanism for the interaction of aromatic compounds with biological targets. encyclopedia.pubnih.gov

Hydrogen Bonding and Hydrophobic Interactions

The hydroxyl (-OH) group in the propanol (B110389) moiety of this compound can act as both a hydrogen bond donor and acceptor. This capability allows for the formation of hydrogen bonds with appropriate residues in a protein, such as the side chains of serine, threonine, aspartate, and glutamate, or with the peptide backbone. nih.govscispace.com Hydrogen bonds are crucial for the specificity and stability of ligand-protein complexes. nih.gov

Role in Biochemical Assays and Enzymatic Studies

There is a lack of specific information in the scientific literature regarding the application or effects of this compound in biochemical assays or enzymatic studies.

Modulation of Enzyme Activity in Cell-Free Systems

No studies were found that specifically investigate the modulation of enzyme activity by this compound in cell-free systems. In principle, as a small molecule, it could act as an enzyme inhibitor or activator. wikipedia.org For instance, it could compete with a substrate for binding to an enzyme's active site, a process known as competitive inhibition. wikipedia.org However, without experimental data, any potential role as a modulator of enzyme activity remains speculative.

Solvent Properties in Biological Reaction Media

While related compounds like propylene (B89431) glycol ethers are used as solvents in various applications, the specific properties of this compound as a solvent in biological reaction media have not been characterized in the available literature. wv.gov The utility of a solvent in such systems depends on its ability to solubilize reactants while not interfering with the biological activity of enzymes or other macromolecules. Cell-free systems for biotransformation often utilize aqueous buffers, and the introduction of organic solvents can be a critical factor in reaction optimization. frontiersin.orgnih.gov

Influence on Cellular Processes (in vitro, non-clinical)

There is no available research detailing the influence of this compound on in vitro cellular processes in a non-clinical context. Such studies would be necessary to understand any potential effects on cell viability, proliferation, or other cellular functions.

Cellular Permeability and Distribution in Model Systems

The compound, also known as dipropylene glycol phenyl ether, is characterized as a very hydrophobic glycol ether. atamankimya.com Its hydrophobicity is a key factor that influences how it interacts with and crosses biological membranes. Generally, more hydrophobic compounds tend to have higher membrane permeability. The potential for this compound to move within biological systems can be inferred from its estimated log bioconcentration factor (log BCF) of -0.110, which suggests a low propensity for accumulation in biological tissues. oecd.org

The mobility of this compound in soil is considered to be very high, with a soil organic carbon/water partition coefficient (Koc) estimated at 12.36. edf.org While not a direct measure of cellular permeability, this high mobility in a complex organic environment suggests a potential for movement across biological barriers.

To provide a comprehensive understanding of its cellular permeability, standardized assays such as the Caco-2 permeability assay would be required. This assay utilizes a human colon adenocarcinoma cell line that forms a monolayer of polarized enterocytes, mimicking the intestinal barrier. evotec.comnih.govdiva-portal.org By measuring the rate of passage of a compound from the apical (luminal) to the basolateral (blood) side of this monolayer, an apparent permeability coefficient (Papp) can be determined. sigmaaldrich.com This value is then used to classify compounds as having low, medium, or high permeability, which correlates with their expected in vivo absorption. Without such studies for this compound, any discussion of its cellular permeability remains theoretical.

Interactive Data Table: Cellular Permeability of this compound

No experimental data is currently available to populate this table.

| Model System | Apparent Permeability (Papp) (cm/s) | Permeability Classification | Reference |

| Caco-2 | Data not available | Data not available |

Membrane Interactions and Biological Activity (e.g., antimicrobial efficacy in vitro)

This compound is described as a bactericidal agent and is used as a preservative in various products, including cosmetics and soaps. atamankimya.comoecd.org This suggests that it interacts with microbial membranes in a way that leads to cell death. The specific mechanisms of these interactions have not been extensively detailed in available research. However, the antimicrobial activity of other phenolic compounds and ethers has been attributed to their ability to disrupt the cytoplasmic membrane, leading to a loss of integrity, increased permeability, and conformational changes in membrane proteins. nih.gov

While its bactericidal properties are acknowledged, specific quantitative data on the in vitro antimicrobial efficacy of this compound, such as Minimum Inhibitory Concentrations (MICs) against a range of microorganisms, are not present in the reviewed literature. Such data is crucial for characterizing its antimicrobial spectrum and potency. For instance, studies on other phenolic derivatives have shown that structural modifications, such as the addition of an allyl group, can significantly lower the MIC against bacteria like Staphylococcus epidermidis and Pseudomonas aeruginosa. nih.gov

Toxicological studies on aquatic organisms indicate that dipropylene glycol phenyl ether is practically non-toxic on an acute basis, with LC50 and EC50 values greater than 100 mg/L in the most sensitive species tested. edf.org Specifically, the 96-hour LC50 for rainbow trout (Oncorhynchus mykiss) was 204 mg/L, and the 48-hour EC50 for the water flea (Daphnia magna) was 336 mg/L. edf.org While these are measures of toxicity rather than antimicrobial efficacy, they provide some context for the concentrations at which the compound affects biological systems.

Interactive Data Table: In Vitro Antimicrobial Efficacy of this compound

No quantitative antimicrobial efficacy data is currently available to populate this table.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Method | Reference |

| Staphylococcus aureus | Data not available | ||

| Escherichia coli | Data not available | ||

| Candida albicans | Data not available |

Advanced Analytical and Characterization Techniques in Research

Spectroscopic Characterization

Spectroscopic techniques are indispensable for determining the molecular structure of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For a compound like (Methyl-2-phenoxyethoxy)propanol, both ¹H and ¹³C NMR would be crucial.

¹H NMR: Would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key signals would be expected for the methyl group protons, the protons on the propanol (B110389) backbone, the methylene (B1212753) protons of the ethoxy group, and the aromatic protons of the phenoxy group. The splitting patterns (singlet, doublet, triplet, multiplet) would help to establish the connectivity of these groups.

¹³C NMR: Would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals would indicate their nature (aliphatic, aromatic, ether-linked, or alcohol-bearing).

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR Spectroscopy: This technique is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands would be expected for the hydroxyl (-OH) group (a broad peak around 3300-3600 cm⁻¹), the C-O-C ether linkages (around 1000-1300 cm⁻¹), and the aromatic ring (C=C stretching around 1450-1600 cm⁻¹ and C-H bending).

UV-Vis Spectroscopy: This method is useful for detecting the presence of chromophores, such as the aromatic phenoxy group in this compound. An absorption maximum would be expected in the ultraviolet region, characteristic of the phenyl ether moiety.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. This "fingerprint" is highly characteristic and can be used for identification. For this compound, the molecular ion peak would confirm its molecular weight. The fragmentation pattern would likely show losses of the methyl group, the phenoxy group, and parts of the ethoxypropanol (B1617513) chain, providing further structural clues.

A predicted mass spectrum for the related isomer, 3-(1-phenoxypropan-2-yloxy)propan-1-ol (C₁₂H₁₈O₃), suggests a monoisotopic mass of 210.1256 Da. nist.gov Predicted collision cross-section values for different adducts of this isomer are also available, which can be useful in advanced MS techniques like ion mobility-mass spectrometry. nist.gov

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating the compound from a mixture and quantifying its amount.

Gas Chromatography (GC) for Purity and Volatile Analysis

GC is a suitable technique for the analysis of volatile and thermally stable compounds like glycol ethers. When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), it can be used to determine the purity of this compound and to quantify it in various samples. The retention time of the compound on a specific GC column under defined conditions is a key identifying parameter. For instance, various glycol ethers are analyzed using GC-MS, and this technique would be applicable to the target compound. gcms.cz

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Analysis

For less volatile derivatives or for analysis in complex matrices, HPLC is the method of choice. A reversed-phase HPLC method with a suitable column (e.g., C8 or C18) and a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) would likely be effective for the separation and quantification of this compound. UV detection would be appropriate due to the presence of the phenoxy group. HPLC methods have been developed for the analysis of related compounds like 2-phenoxyethanol (B1175444) in various products.

Electrochemical and Spectroelectrochemical Investigations

While specific electrochemical and spectroelectrochemical studies on this compound are not extensively documented in publicly available literature, the electrochemical behavior of this compound can be inferred from its structural components: an ether linkage, a hydroxyl group, and a phenoxy group. The presence of the aromatic ether moiety suggests that the compound could undergo oxidative electrochemical reactions. rsc.org

Research on similar aromatic ethers has shown that they can be electrochemically oxidized, often leading to coupling reactions. rsc.org The solvent used in such investigations plays a critical role in the reaction pathway. For instance, studies on the anodic oxidation of other aromatic ethers have explored various solvents to understand their influence on the formation of reaction products. rsc.org

Furthermore, the general class of glycol ethers, to which this compound belongs, is often analyzed using techniques like gas chromatography with flame ionization detection (GC/FID). keikaventures.comcdc.gov While not an electrochemical method, it is a primary technique for the quantification and analysis of glycol ethers and often involves sample preparation steps that are relevant to electrochemical studies. cdc.govresearchgate.net The dominant atmospheric reaction of glycol ethers is with OH radicals, a process that involves electron transfer and can be studied using techniques that probe radical intermediates. acs.org

Spectroelectrochemistry, which combines spectroscopic and electrochemical methods, would be a powerful tool for studying the reaction intermediates and products of this compound's electrochemical oxidation or reduction in real-time. Techniques such as UV-Vis or IR spectroelectrochemistry could provide insights into the structural changes occurring at the electrode surface.

Sample Preparation and Dissolution for Research Protocols

The effective dissolution of this compound is a fundamental prerequisite for a wide range of analytical and research applications. As a viscous organic liquid, careful consideration of solvent selection and dissolution techniques is necessary to ensure sample homogeneity and accurate analysis.

The solubility of this compound is dictated by its chemical structure, which includes both polar (hydroxyl and ether groups) and nonpolar (phenyl ring and propyl group) characteristics. This amphiphilic nature suggests its miscibility with a variety of organic solvents.

Glycol ethers, as a class, are known for their excellent solvency and compatibility with water and a number of organic solvents. sigmaaldrich.cn Propylene (B89431) glycol ethers, in particular, are used in various applications due to their ability to dissolve a wide range of substances. glycol-ethers.eu Based on the properties of similar compounds, a range of solvents can be considered for dissolving this compound for research purposes.

For analytical techniques such as gas chromatography, solvents like diethyl ether and mixtures of dichloromethane (B109758) and methanol (B129727) have been used for the extraction and desorption of related glycol ethers from collection media. keikaventures.comcdc.govnih.gov Propylene glycol itself is miscible with acetone (B3395972) and chloroform, and soluble in ether. nih.gov The choice of solvent would ultimately depend on the specific requirements of the analytical method and the desired concentration of the solution.

The following table summarizes potential solvents for this compound based on the general solubility of glycol ethers and related compounds.

| Solvent Class | Specific Examples | Rationale for Selection | Relevant Citations |

|---|---|---|---|

| Alcohols | Methanol, Ethanol, Isopropanol | The hydroxyl group in this compound allows for hydrogen bonding with alcohols, promoting solubility. | solubilityofthings.com |

| Chlorinated Solvents | Dichloromethane, Chloroform | These are versatile solvents for a wide range of organic compounds and are used in extraction procedures for related analytes. | solubilityofthings.com |

| Ethers | Diethyl Ether | "Like dissolves like" principle; the ether linkage in the compound suggests solubility in ether solvents. Used in extraction of propylene glycol. | nih.gov |

| Ketones | Acetone | A polar aprotic solvent capable of dissolving a wide range of organic compounds. Propylene glycol is miscible with acetone. | nih.govsolubilityofthings.com |

| Aromatic Hydrocarbons | Toluene, Xylene | The phenoxy group suggests some solubility in aromatic solvents. | |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High-polarity solvents capable of dissolving a wide array of substances, including viscous organic compounds. |

For viscous organic compounds like this compound, achieving rapid and complete dissolution can be challenging. Several techniques can be employed to enhance the dissolution process in research settings.

Ultrasonic Oscillation (Sonication): This technique uses high-frequency sound waves to agitate the solvent and solute, breaking down intermolecular forces and accelerating the dissolution process. Sonication is a common practice in sample preparation for various analytical methods and is particularly useful for viscous samples or those that tend to agglomerate. For instance, in the preparation of composite membranes containing viscous polymers, sonication is used to ensure a homogeneous dispersion. acs.org

Heating: Gently heating the solvent-solute mixture can significantly increase the solubility of many organic compounds by providing the necessary energy to overcome lattice forces in the solute and increasing the kinetic energy of the solvent molecules. This method is often used in conjunction with stirring. For example, in the synthesis of certain organic compounds, heating is employed to dissolve solid reactants in the solvent. acs.org However, care must be taken to avoid solvent evaporation or thermal degradation of the analyte.

Mechanical Agitation: Continuous stirring or vortexing is a fundamental technique to promote dissolution by increasing the interaction between the solute and solvent at the interface. For highly viscous preparations, higher stirring rates may be necessary to prevent sedimentation and ensure homogeneity. nih.gov

The selection of a specific dissolution enhancement technique will depend on the properties of the solvent, the concentration of the solution being prepared, and the thermal stability of this compound. A combination of these techniques, such as stirring with gentle heating, is often the most effective approach.

Applications in Chemical and Biological Research

Utility as a Solvent and Reaction Medium in Organic Synthesis

While specific research detailing (Methyl-2-phenoxyethoxy)propanol as a primary solvent in organic synthesis is not extensively documented, its chemical relatives, the propylene (B89431) glycol ethers (PGEs), are widely recognized for their excellent solvency. nanotrun.comjrhessco.comalliancechemical.com PGEs, including propylene glycol phenyl ether (PPh), are effective in dissolving a wide array of organic compounds and are miscible with numerous organic solvents. nanotrun.comjrhessco.com This suggests that this compound could serve as a high-boiling-point organic solvent, potentially replacing more toxic or odorous solvents in certain synthetic applications. nanotrun.com

Glycol ethers, in general, are valued for their ability to dissolve a variety of resins, including acrylics, epoxies, and polyurethanes. solventis.netglycol-ethers.eu Their slow evaporation rate is another beneficial characteristic in processes like paint and coating formulation. who.int Given its structural similarities, this compound likely shares these advantageous solvent properties.

Application as a Chemical Intermediate and Building Block for Novel Compounds

The presence of reactive functional groups in this compound makes it a valuable chemical intermediate for synthesizing a variety of other compounds. lookchem.com Its structural features can be leveraged to build more complex molecules. lookchem.com For instance, propylene glycol phenyl ether is used as an intermediate in the production of plasticizers and for synthesizing new drug candidates. nanotrun.comatamankimya.com The synthesis of glycol ethyl ethers from glycols using modified catalysts has also been demonstrated, highlighting the potential for creating new derivatives from such precursors. researchgate.net

The synthesis of propylene glycol phenyl ethers has been a subject of chemical research, indicating the importance of this class of compounds as building blocks. acs.org The general methodology for producing glycol ethers involves the reaction of propylene oxide with an alcohol, which can be adapted to create a wide range of derivatives. solventis.net

Reagent in Molecular Biology and Biochemical Research Methodologies

Currently, there is a lack of specific, publicly available research that details the direct application of this compound as a reagent in molecular biology or biochemical research. While glycol ethers are used in various industrial and consumer products, their role within the specific methodologies of life science research is not well-defined in the available literature. who.intepa.gov

However, the broader class of glycol ethers has been the subject of extensive toxicological studies to understand their interaction with biological systems. glycol-ethers.eunih.gov These studies, while not focused on reagent use, provide foundational knowledge about how these compounds behave in a biological context.

Incorporation in Advanced Materials Research (e.g., Polymer Synthesis)

This compound is identified as a component in the formulation of advanced materials, such as polymers and coatings. lookchem.com Its reactive groups and compatibility with other chemical entities make it suitable for this purpose. lookchem.com Propylene glycol ethers are integral to the protective coatings industry, used by formulators and manufacturers for industrial, automotive, and architectural applications. solventis.net They are also used in the electronics industry for manufacturing laminates and circuit boards. solventis.netglycol-ethers.eu

The ability of propylene glycol phenyl ether to act as a coalescent in water-based latex coatings and as a carrier solvent for textile dyes further underscores the potential of related compounds like this compound in materials science. atamankimya.comoecd.org Aromatic and ester-type glycol ethers also serve as raw materials in the synthesis of polymers like acrylics and polyesters. kowachemical.com The ongoing development of advanced formulations in sectors such as paints and electronics is expected to continue driving the use of propylene glycol ethers. boxa-solvents.com

Computational and Theoretical Studies

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a range of computational techniques used to represent and study the behavior of molecules. These methods are vital for understanding the three-dimensional structure and dynamic properties of compounds like (Methyl-2-phenoxyethoxy)propanol.

The conformation of a molecule refers to the spatial arrangement of its atoms, which can change through rotation around single bonds. The dynamic nature of this compound, which contains several rotatable bonds within its ether and propanol (B110389) groups, allows it to adopt numerous conformations. Molecular dynamics simulations can be employed to explore these conformational landscapes and understand the molecule's flexibility. nih.gov

Studies on similar, smaller molecules like 1-propanol (B7761284) and 2-propanol have utilized theoretical analyses to investigate their internal rotations and dynamics. researchgate.netresearchgate.net For this compound, the presence of a phenoxy group, an ethoxy linkage, and a propanol chain suggests a complex interplay of forces that govern its preferred shapes. lookchem.com Understanding these dynamics is crucial as the molecule's conformation can significantly influence its physical properties and reactivity.

Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a protein to form a stable complex. This method is fundamental in drug discovery and design. Given that this compound is utilized as a building block in the development of new drugs, predicting its interaction with biological targets is of high interest. lookchem.comnih.gov

While specific docking studies involving this compound are not widely available in public literature, the methodology allows for the virtual screening of this compound against various protein targets. The process involves generating multiple conformations of the ligand and fitting them into the binding site of a protein, followed by scoring the interactions to estimate the binding affinity. nih.gov Such studies could reveal potential therapeutic applications for derivatives of this compound.

Quantum Chemical Calculations

Quantum chemical calculations apply the principles of quantum mechanics to study chemical phenomena. These calculations provide detailed information about the electronic properties of molecules, which are key to understanding their structure and reactivity.

The electronic structure of this compound, characterized by the distribution of electrons within the molecule, dictates its chemical reactivity. Quantum chemical calculations can predict parameters such as molecular orbital energies, electron density distribution, and electrostatic potential. These parameters help in identifying the most reactive sites within the molecule. For instance, the oxygen atoms of the ether and hydroxyl groups are expected to be regions of high electron density, making them susceptible to electrophilic attack.

Machine learning models, sometimes combined with quantum chemical descriptors, are increasingly used to predict the general reactivity and chemical compatibility of organic materials. nih.gov While specific quantum calculations for this compound are not detailed in the literature, predictive models can be trained on large datasets to estimate its reactivity towards other chemical species. nih.gov The compound's unique structure, featuring a methyl group, a phenoxyethoxy group, and a propanol group, suggests it can be used as a chemical intermediate for synthesizing a variety of other compounds. lookchem.com

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| Molecular Formula | C12H18O3 | uni.lu |

| Molecular Weight | 210.27 g/mol | lookchem.com |

| XlogP | 1.9 | uni.lu |

| Boiling Point | 340.8°C at 760 mmHg | lookchem.com |

| Density | 1.05 g/cm³ | lookchem.com |

| Flash Point | 159.9°C | lookchem.com |

| Refractive Index | 1.504 | lookchem.com |

This table contains predicted data from computational models.

Predictive Modeling for Chemical Behavior and Fate

Predictive models are essential for assessing the environmental behavior and ultimate fate of chemical compounds. These models use a chemical's physical and chemical properties to estimate its distribution in the environment, its persistence, and its potential for bioaccumulation. rsc.orgresearchgate.net

The environmental fate of a chemical is influenced by processes like degradation, partitioning between different environmental compartments (air, water, soil), and bioaccumulation. researchgate.net For this compound, models can predict its behavior based on properties like its octanol-water partition coefficient (LogP), water solubility, and vapor pressure. The predicted XlogP value of 1.9 suggests a moderate tendency to partition from water into organic phases. uni.lu

While specific environmental fate modeling for this compound is not extensively documented, data for structurally related compounds like 2-Methyl-1-propanol can provide some insights. epa.gov Models like EPISuite can estimate properties such as biodegradation half-life and soil adsorption coefficient, which are crucial for environmental risk assessment. researchgate.net

Table 2: Predicted Environmental Fate Parameters for a Structurally Related Compound (2-Methyl-1-propanol)

| Property | Predicted Average | Unit |

| Atmospheric Hydroxylation Rate | 1.17e-11 | cm³/molecule*sec |

| Bioconcentration Factor | 2.76 | L/kg |

| Biodegradation Half-Life | 3.63 | days |

| Soil Adsorption Coefficient (Koc) | 10.3 | L/kg |

This data is for 2-Methyl-1-propanol and is intended to be illustrative of the types of parameters predicted by environmental fate models. epa.gov

Q & A

Q. What are the recommended safety protocols for handling (Methyl-2-phenoxyethoxy)propanol in laboratory settings?

Methodological Answer:

- Hazard Mitigation : Follow GHS classifications: Acute Toxicity (Oral, Category 4; H302), Skin Irritation (Category 2; H315), Eye Irritation (Category 2A; H319), and Respiratory Irritation (H335). Use PPE (nitrile gloves, lab coat, safety goggles) and ensure fume hood ventilation .

- First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with water for 15 minutes and seek medical evaluation. Avoid dust formation during spills .

- Storage : Store in sealed containers away from ignition sources, adhering to OSHA guidelines for flammable liquids (e.g., Class 3.2) .

Q. What synthetic routes are reported for this compound, and how can purity be optimized?

Methodological Answer:

- Synthesis : Etherification of propanol derivatives with phenoxyethoxy groups under alkaline conditions (e.g., Williamson synthesis). For analogs like 1-[2-(2-Methoxyethoxy)ethoxy]-2-propanol, refluxing with sodium hydroxide and alkyl halides is documented .

- Purification : Use fractional distillation (boiling point ~228°C, estimated) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

- Purity Validation : Confirm via GC-MS or HPLC with certified reference standards (e.g., pharmaceutical secondary standards per EP/USP guidelines) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when characterizing this compound derivatives?

Methodological Answer:

- Multi-Technique Validation : Combine H/C NMR, FT-IR, and high-resolution mass spectrometry (HRMS). For stereochemical ambiguities, use 2D NMR (e.g., NOESY) or X-ray crystallography if crystals are obtainable .

- Case Study : In propanol-zeolite adsorption studies, X-ray spectroscopy (XANES/EXAFS) resolved conflicting interpretations of molecular configurations by correlating experimental spectra with DFT simulations .

- Data Reconciliation : Cross-reference with databases like NIST Chemistry WebBook for benchmark spectral patterns .

Q. What strategies exist for analyzing adsorption behavior of this compound in porous materials?

Methodological Answer:

- Experimental Design : Use aluminosilicate zeolites (e.g., H-MFI) as model substrates. Conduct gravimetric adsorption experiments at controlled humidity and temperature .

- Spectroscopic Probes : Apply in situ X-ray spectroscopy to track molecular organization within pores. For example, Al K-edge XANES can identify propanol-Al coordination sites .

- Computational Modeling : Pair Monte Carlo simulations with QSPR (Quantitative Structure-Property Relationship) to predict adsorption isotherms and energetics .

Q. How can impurities in this compound synthesis be systematically identified and quantified?

Methodological Answer:

- Impurity Profiling : Use HPLC-UV/ELSD with orthogonal separation (e.g., C18 and HILIC columns). For example, EP guidelines recommend detecting impurities like (2RS)-1-[2-(2-Methoxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol at ≤0.1% .

- Mass Spectrometry : LC-QTOF-MS aids in structural elucidation of unknown byproducts. For halogenated analogs, monitor Cl/Br isotopes .

- Stability Studies : Accelerated degradation under heat/light (ICH Q1A) to identify degradation products (e.g., oxidized phenoxy groups) .

Q. What toxicological assessment frameworks are applicable to this compound in preclinical research?

Methodological Answer:

- Acute Toxicity Testing : Follow OECD TG 423 (oral) and TG 404 (dermal), noting LD values >300 mg/kg (Category 4) .

- In Vitro Assays : Use Ames test (OECD TG 471) for mutagenicity and EpiDerm™ models for skin irritation, aligning with GHS Category 2 classifications .

- Carcinogenicity : Cross-reference IARC/ACGIH classifications for structural analogs (e.g., phenoxyethanol derivatives) to assess potential risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.